Full vs. Partial Agonist Efficacy: cAMP Synthesis in Rat Striatum
In a direct functional assay using homogenates of rat striatum, the full agonist dihydrexidine (DHX) was compared to the prototypical partial agonist SKF-38393. DHX demonstrated full efficacy, effectively doubling the rate of cyclic AMP synthesis, matching the maximal response of the endogenous ligand dopamine [1]. In stark contrast, SKF-38393 was only capable of producing a maximal increase of approximately 50% above baseline [1]. This quantitative difference in intrinsic activity is a primary driver for selecting DHX over SKF-38393 in studies requiring maximal D1 receptor activation.
| Evidence Dimension | cAMP synthesis (functional efficacy) |
|---|---|
| Target Compound Data | ~100% increase (relative to baseline) / Full efficacy comparable to dopamine |
| Comparator Or Baseline | SKF-38393: ~50% increase (relative to baseline) / Partial efficacy (~40-50% of dopamine's maximal effect) |
| Quantified Difference | DHX induces ~2-fold higher maximal cAMP synthesis than SKF-38393 under identical assay conditions. |
| Conditions | In vitro functional assay; rat striatal homogenates |
Why This Matters
For researchers modeling maximal D1 receptor tone, dihydrexidine provides a full-efficacy signal, whereas SKF-38393 yields a partial, ceiling-limited response, which can lead to misinterpretation of downstream signaling and in vivo behavioral outcomes.
- [1] Mottola, D. M., Brewster, W. K., Cook, L. L., Nichols, D. E., & Mailman, R. B. (1992). Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 262(1), 383-393. View Source
